molecular formula C4H12O3SSi B1593400 Trimethoxysilylmethanethiol CAS No. 30817-94-8

Trimethoxysilylmethanethiol

Cat. No. B1593400
CAS RN: 30817-94-8
M. Wt: 168.29 g/mol
InChI Key: QJOOZNCPHALTKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trimethoxysilylmethanethiol involves the reaction of 3-mercaptopropyltrimethoxysilane with an appropriate thiolating agent. The process typically occurs under mild conditions and yields the desired compound. Researchers have explored various synthetic routes, including modification of silica surfaces with this compound for analytical applications .

Scientific Research Applications

Peptide Synthesis Enhancement

Trimethoxysilylmethanethiol has shown utility in peptide synthesis, specifically as a protective group for cysteine. In a study, Trimethoxyphenylthio (S-Tmp) was utilized as a novel cysteine protecting group in Fmoc solid phase peptide synthesis, offering an efficient alternative to the traditionally used tert-butylthio group. The S-Tmp group demonstrated ease of removal with mild reducing agents, yielding high-purity crude peptides, thereby suggesting its potential application in simplifying peptide synthesis protocols (Postma, Giraud, & Albericio, 2012).

Environmental Remediation

Research has explored the use of trimethoxysilylmethanethiol-functionalized materials for environmental remediation, particularly in heavy metal adsorption. A study detailed the preparation and characterization of 3-(trimethoxysilyl)-1-propanethiol functionalized mesoporous silica, KIT-6-SH, for cadmium ion removal from aqueous solutions. The material showed significant adsorption capacity, demonstrating the potential of trimethoxysilylmethanethiol derivatives in treating water contaminated with heavy metals (Bagheri, Amini, Behbahani, & Rabiee, 2019).

Surface Functionalization for Antimicrobial Properties

Another application of trimethoxysilylmethanethiol is in the development of antimicrobial surfaces. A novel method employing a bifunctional copolymer with a trimethoxysilane reactive part and quaternary ammonium salts for positive charges has been used to create ultrathin polycationic monolayers on hydroxylated surfaces, conferring durable antimicrobial properties. This approach represents a straightforward strategy for enhancing the microbial resistance of various surfaces (Bouloussa, Rondelez, & Semetey, 2008).

Nanoparticle Surface Treatment

Trimethoxysilylmethanethiol is also relevant in nanoparticle surface treatment to alter electrical properties. A study investigating the surface treatment of aluminum nanoparticles with octyl-trimethoxysilane, a nonpolar silane coupling agent, found that this modification significantly improved the dielectric properties of polyethylene composites. This suggests the potential of trimethoxysilylmethanethiol derivatives in enhancing the electrical and electronic performance of nanocomposite materials (Huang, Kim, Jiang, Yin, & Li, 2009).

properties

IUPAC Name

trimethoxysilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOOZNCPHALTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CS)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184819
Record name Methanethiol, trimethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxysilylmethanethiol

CAS RN

30817-94-8
Record name 1-(Trimethoxysilyl)methanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30817-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanethiol, trimethoxysilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, trimethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Voronkov, FP Kletsko, NN Vlasova, LN Gont… - Bulletin of the Academy …, 1977 - Springer
… An ll.8-g portion of trimethoxysilylmethanethiol was boiled for 6 to 8 h in 25 ml absolute ethanol in the presence of two or three small crystals of ptoluenesulfonic acid, and the solvent …
Number of citations: 4 link.springer.com
MG Voronkov, NN Vlasova, FP Kletsko… - Bulletin of the Academy …, 1985 - Springer
… )ethyl Sulfoxide (Ib) was obtained in an analogous way from 5.4 g (53 mmoles) of DVSO, 0.2 ml of 1% solution of MeONa, and 3.9 g (23 mmoles) of trimethoxysilylmethanethiol. In this …
Number of citations: 6 link.springer.com
NN Vlasova, FP Kletsko, SV Amosova… - Bulletin of the Academy …, 1977 - Springer
Conclusions Trialkoxysilylalkanethiols (CH 3 O) 3 Si(CH 2 ) n SH (n=1–3) react with divinyl sulfide at 100–110 to give 2-(trialkoxysilylalkylthio)ethyl vinyl sulfides (CH 3 O) 3 Si(CH 2 ) n …
Number of citations: 5 link.springer.com

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